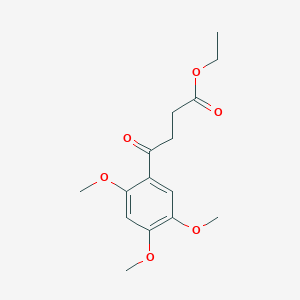

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-oxo-4-(2,4,5-trimethoxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-21-15(17)7-6-11(16)10-8-13(19-3)14(20-4)9-12(10)18-2/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRIVFFCKCPAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate generally follows these key steps:

Starting Materials: The primary aromatic precursor is 2,4,5-trimethoxybenzaldehyde or related trimethoxyphenyl derivatives. The carbonyl backbone is introduced via ethyl 4-oxobutanoate or ethyl acetoacetate derivatives.

Key Reaction: The compound is typically synthesized by the condensation or coupling of 2,4,5-trimethoxyphenyl-containing intermediates with ethyl 4-oxobutanoate or its equivalents. This can involve:

- Esterification: Conversion of 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoic acid to the ethyl ester using ethanol and acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions.

- Nucleophilic Addition or Substitution: Reaction of 2,4,5-trimethoxybenzaldehyde with ethyl 4,4,4-trifluoro-3-oxobutanoate or ethyl 4-oxobutanoate in the presence of catalysts like sulfamic acid to form the desired product.

Catalysts and Conditions: Acid catalysts (e.g., sulfuric acid, hydrochloric acid, sulfamic acid) are commonly used to promote esterification and condensation reactions. Refluxing in ethanol or other suitable solvents for several hours ensures complete reaction.

Purification: The crude product is purified by recrystallization from aqueous ethanol or by chromatographic techniques to obtain high purity crystals.

Example Experimental Procedure:

- Reflux a stirred solution of 2,4,5-trimethoxybenzaldehyde (5 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (6 mmol), and thiourea (7.5 mmol) in anhydrous ethanol (5 mL) with sulfamic acid (0.15 g) as catalyst for 3 hours.

- Evaporate solvent under reduced pressure.

- Wash residue with water and recrystallize from 50% aqueous ethanol to obtain pure crystals of the target compound.

Industrial Production Considerations

Raw Materials: The starting materials such as 2,4,5-trimethoxybenzaldehyde and ethyl 4-oxobutanoate are commercially available and relatively inexpensive, facilitating scale-up.

Process Optimization: Industrial synthesis may employ continuous flow reactors to improve reaction control, yield, and safety. Parameters such as temperature, catalyst concentration, and reaction time are optimized for maximum efficiency.

Environmental and Yield Benefits: The use of mild acid catalysts and avoidance of harsh reagents reduces waste and environmental impact. The process yields are reported to be relatively high with stable product quality, making it suitable for industrial application.

Comparative Table of Preparation Methods

| Preparation Aspect | Method Description | Reaction Conditions | Catalysts Used | Purification Method | Yield & Notes |

|---|---|---|---|---|---|

| Esterification of Acid | Esterify 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoic acid with ethanol | Reflux in ethanol, 3-6 hours | Sulfuric acid, HCl | Recrystallization | High yield, stable product |

| Condensation with Aldehyde | React 2,4,5-trimethoxybenzaldehyde with ethyl 4,4,4-trifluoro-3-oxobutanoate | Reflux in anhydrous ethanol, 3 hours | Sulfamic acid | Recrystallization | Efficient, mild conditions |

| Nucleophilic Substitution | Reaction of α-bromo ethyl acetate with trimethoxyphenyl derivatives in THF | Room temp to reflux, 2-4 hours | Zinc, base (e.g., NaOH) | Extraction, recrystallization | Industrially scalable, good yield |

Research Findings and Notes

The presence of the trimethoxy groups on the phenyl ring influences the reactivity by electron donation, facilitating nucleophilic attack and stabilizing intermediates during synthesis.

Sulfamic acid has been identified as an effective catalyst for condensation reactions involving trimethoxybenzaldehyde and ketoesters, providing good yields under mild conditions.

Industrially, the use of α-bromo ethyl acetate and zinc in tetrahydrofuran (THF) has been demonstrated for related compounds, suggesting a potential analogous route for ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate synthesis with modifications.

Purification by recrystallization from aqueous ethanol is preferred to obtain high-purity crystalline product suitable for further applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate has been investigated for its neuroprotective and anti-inflammatory properties. Similar compounds have shown promising results in reducing neuroinflammation and protecting neuronal cells from oxidative stress.

Case Study : A study on structurally related compounds demonstrated significant reductions in neurotoxic cytokines in rodent models of neurodegenerative diseases such as Alzheimer's disease. The mechanism involved inhibition of inflammatory pathways, suggesting that this compound may exhibit similar effects.

Anticancer Activity

The compound has exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Preliminary studies indicate moderate potency when compared to established chemotherapeutics.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | |

| HT-29 (Colon) | 20 |

Research Findings : In vitro assays revealed that treatment with this compound led to apoptosis in cancer cells through the activation of caspase pathways. Further exploration is needed to elucidate the specific molecular targets involved.

Organic Synthesis

In organic chemistry, Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow for further functionalization and modification.

Application Example : It can be used to synthesize novel derivatives that may possess enhanced biological activities or improved pharmacokinetic properties.

Mechanism of Action

The mechanism by which Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group is known to enhance the compound’s ability to bind to certain biological targets, thereby influencing its pharmacological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate with analogs differing in substituent positions, functional groups, or chain lengths. Key differences in physical properties, reactivity, and applications are highlighted.

Positional Isomerism of Methoxy Groups

- Ethyl 4-(2,3,4-Trimethoxyphenyl)-4-Oxobutanoate (CAS 102222-55-9, C₁₅H₂₀O₆): This positional isomer features methoxy groups at the 2,3,4-positions rather than 2,4,3. Industrial-grade production of this isomer is documented for use in pharmaceutical intermediates .

- Ethyl 4-(2,4,6-Trimethylphenyl)-4-Oxobutanoate (CAS 31419-99-5, C₁₅H₂₀O₃): Replacing methoxy groups with methyl substituents at the 2,4,6-positions diminishes electron-donating effects, lowering the compound’s polarity. This increases lipophilicity, which may improve membrane permeability in drug delivery systems .

Chain Length Variations

- However, the longer chain may also reduce solubility in aqueous media, limiting its utility in certain formulations .

Halogen-Substituted Analogs

- Ethyl 4-(3-Fluoro-4-Methoxyphenyl)-4-Oxobutanoate (CAS 1402232-56-7, C₁₃H₁₅FO₄): Introducing a fluorine atom at the 3-position creates a strong electron-withdrawing effect, stabilizing the ketone group against reduction. This modification is advantageous in designing metabolically stable prodrugs .

Functional Group Modifications

- Ethyl 4-(4-Methoxyphenyl)-2,4-Dioxobutanoate (CAS 35322-20-4, C₁₃H₁₄O₅): The additional oxo group at the 2-position increases electrophilicity, making this compound reactive toward nucleophiles like amines or hydrazines. It is primarily used in laboratory synthesis of heterocyclic compounds .

Data Table: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate | - | C₁₅H₂₀O₆ | 2,4,5-trimethoxy | Ketone, ester | Pharmaceutical research |

| Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate | 102222-55-9 | C₁₅H₂₀O₆ | 2,3,4-trimethoxy | Ketone, ester | Industrial intermediates |

| Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate | 31419-99-5 | C₁₅H₂₀O₃ | 2,4,6-trimethyl | Ketone, ester | Laboratory research |

| Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxo-1-pentanoate | - | C₁₆H₂₂O₆ | 2,4,5-trimethoxy | Ketone, ester (C5 chain) | Bioavailability studies |

| Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate | 1402232-56-7 | C₁₃H₁₅FO₄ | 3-fluoro, 4-methoxy | Ketone, ester, fluorine | Prodrug development |

Biological Activity

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate exhibits various biochemical interactions that are crucial for its biological activity. The compound's structure includes a trimethoxyphenyl group, which has been shown to inhibit several key enzymes:

- Tubulin : Inhibition affects cellular structure and function.

- Heat Shock Protein 90 (Hsp90) : Modulates protein folding and stability.

- Thioredoxin Reductase : Involved in redox regulation.

- Histone Lysine-Specific Demethylase 1 : Influences gene expression by modifying chromatin structure.

Cellular Effects

The compound influences multiple cellular processes:

- Cell Signaling : Alters pathways that regulate cell growth and survival.

- Gene Expression : Affects transcription factors and their target genes.

- Cellular Metabolism : Modulates metabolic pathways that are critical for cancer cell proliferation.

Notably, Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate has demonstrated anti-cancer properties by inhibiting proteins involved in cell division and survival. Its cytotoxicity was evaluated against the HepG2 liver carcinoma cell line using the MTT assay, revealing significant reductions in cell viability (IC50 values) compared to control treatments .

Molecular Mechanism

The molecular mechanism by which Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate exerts its effects involves:

- Binding Interactions : The trimethoxyphenyl group enhances binding affinity to target enzymes and receptors.

- Inhibition of Key Proteins : Disruption of protein functions leads to apoptosis in cancer cells.

Studies have shown that the compound can induce apoptosis by increasing pro-apoptotic factors (e.g., p53 and Bax) while decreasing anti-apoptotic factors (e.g., Bcl-2) in treated cells .

Dosage Effects in Animal Models

Research indicates that the biological activity of Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate varies with dosage in animal models. Lower doses have shown therapeutic potential with minimal side effects. The compound's pharmacokinetics suggest it undergoes biotransformation primarily in the liver via cytochrome P450 enzymes, influencing its efficacy and safety profile .

Transport and Distribution

The transport mechanisms of Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate involve:

- Passive Diffusion : Facilitates movement across cell membranes.

- Active Transport : Engages specific transport proteins for cellular uptake.

Once inside the cell, it localizes in the cytoplasm and nucleus, where it interacts with various biomolecules critical for its biological functions.

Case Studies and Research Findings

Several studies have investigated Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate's biological activity:

- Antitumor Activity Study :

- Mechanism Exploration :

-

Comparative Analysis :

- Compared with other trimethoxyphenyl compounds like 2,4,5-trimethoxyphenethylamine.

- Showed superior efficacy in certain biochemical assays related to cancer treatment.

Q & A

Basic: What are the optimized synthetic routes for Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate?

Answer:

The compound is synthesized via a Claisen-Schmidt condensation reaction between 2,4,5-trimethoxybenzaldehyde and ethyl acetoacetate. Key steps include:

- Catalyst: Acidic (e.g., H₂SO₄) or basic conditions (e.g., piperidine) to facilitate enolate formation.

- Solvent: Ethanol or toluene under reflux (80–100°C).

- Purification: Recrystallization using ethanol/water mixtures yields ~70% purity.

This method ensures regioselective formation of the α,β-unsaturated ketone intermediate, critical for subsequent esterification .

Advanced: How does the substitution pattern of methoxy groups influence bioactivity?

Answer:

The 2,4,5-trimethoxy configuration enhances lipophilicity and π-π stacking with biological targets (e.g., enzymes or DNA). Comparative studies with analogs show:

- 3,4,5-Trimethoxyphenyl derivatives: Lower COX-2 inhibition (IC₅₀ ~8.7 μM) due to steric hindrance.

- 2,4,5-Trimethoxyphenyl derivatives: Higher activity (IC₅₀ ~5.2 μM) attributed to optimal hydrogen bonding with catalytic residues.

Methodological validation involves: - Molecular docking (AutoDock Vina) to predict binding modes.

- Enzyme assays (e.g., COX-2 inhibition) under standardized kinetic conditions .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR:

- Methoxy protons (δ 3.7–3.9 ppm, singlet).

- Ketone carbonyl (δ 200–210 ppm in ¹³C).

- Ester carbonyl (δ 170–175 ppm).

- IR Spectroscopy:

- Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).

- Mass Spectrometry:

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

Discrepancies often arise from variations in:

- Purity: Validate via HPLC (≥95% purity; C18 column, acetonitrile/water gradient).

- Assay Conditions: Standardize pH, temperature, and enzyme concentrations.

- Cell Models: Use isogenic cell lines to eliminate genetic variability.

For example, conflicting cytotoxicity data (IC₅₀ 10 μM vs. 50 μM) may stem from differences in mitochondrial activity assays (MTT vs. resazurin). Replicate under harmonized protocols .

Advanced: What experimental strategies elucidate the mechanism of action?

Answer:

- Enzyme Kinetics:

- Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).

- Cellular Thermal Shift Assay (CETSA):

- Identify target proteins by measuring thermal stability shifts.

- CRISPR-Cas9 Knockouts:

- Validate target relevance (e.g., COX-2 knockout cells show reduced apoptosis).

- Transcriptomics:

- RNA-seq to profile downstream gene expression (e.g., NF-κB pathway suppression) .

Basic: What are the key stability considerations for this compound during storage?

Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation.

- Hydrolysis Risk: Avoid aqueous buffers (pH >7 accelerates ester hydrolysis).

- Analytical Monitoring: Periodic NMR or LC-MS to detect degradation products (e.g., 4-oxobutanoic acid) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Core Modifications:

- Vary methoxy positions (e.g., 2,3,4- vs. 2,4,5-substitution).

- Replace the ester group with amides or thioesters.

- Assay Pipeline:

- In vitro: Enzymatic inhibition (COX-2, topoisomerase II).

- In silico: Quantitative Structure-Activity Relationship (QSAR) models using MOE or Schrödinger.

- Data Analysis:

- Use PCA (Principal Component Analysis) to correlate substituent effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.